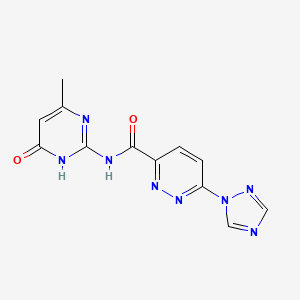

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of novel heterocyclic compounds containing a sulfonamido moiety has been explored in various studies. One approach involved reacting a precursor ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate with active methylene compounds to produce pyran, pyridine, and pyridazine derivatives. Additionally, the reactivity of the precursor hydrazone towards hydrazine derivatives was studied to yield pyrazole and oxazole derivatives. The synthesis aimed to create compounds with potential antibacterial properties . Another study synthesized a series of pyrazole-3,4-dicarboxamide derivatives bearing the sulfonamide moiety, starting from 1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3,4-dicarboxylic acid. These compounds were characterized using various analytical methods and tested for their inhibitory effects on human carbonic anhydrase isoenzymes, with some showing significant inhibition .

Molecular Structure Analysis

The molecular structures of the synthesized sulfonamide derivatives were characterized using Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (1H NMR), carbon-13 NMR (13C NMR), and elemental analysis. These methods provided detailed information about the molecular framework and functional groups present in the compounds, which is crucial for understanding their potential biological activities .

Chemical Reactions Analysis

The chemical reactivity of sulfonamido moieties in the context of heterocyclic compound synthesis has been demonstrated through various reactions. For instance, the precursor hydrazone's reactivity with hydrazine derivatives to produce pyrazole and oxazole derivatives indicates the versatility of the sulfonamido group in facilitating the formation of different heterocyclic systems . The study of N-alkylation of the sulfonamide moiety in arylsulfonamide derivatives of (aryloxy)ethyl piperidines further highlights the chemical reactivity of these groups, leading to the identification of selective 5-HT7 receptor antagonists and multimodal 5-HT/dopamine receptor ligands .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds, such as solubility, melting points, and stability, are influenced by the presence of the sulfonamido moiety and the overall molecular structure. The antimicrobial activities of these compounds, as well as their inhibitory effects on human carbonic anhydrase isoenzymes, suggest that the sulfonamido group contributes significantly to the biological properties of these molecules. The Ki values for the inhibition of carbonic anhydrase isoenzymes by the synthesized sulfonamides were found to be in the range of 0.056–533.400 µM, indicating varying degrees of potency . Additionally, the antimicrobial activity of novel thiourea, hydrazine, fused pyrimidine, and 2-(4-substituted)anilinobenzoazole derivatives containing sulfonamido moieties was investigated, with some compounds showing promising results .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Sulfonamide Derivatives

Sulfonamide derivatives have been synthesized and characterized for potential applications across a broad spectrum of biological activities, including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. For instance, a study by Küçükgüzel et al. (2013) explored the synthesis of novel sulfonamide derivatives and evaluated their biological activities. These compounds showed promising anti-inflammatory and analgesic activities without causing significant tissue damage in liver, kidney, colon, and brain compared to untreated controls or celecoxib, a known NSAID (Ş. Küçükgüzel et al., 2013).

Antimicrobial Activity

Another study focused on the synthesis of new heterocyclic compounds containing a sulfonamido moiety, aiming to develop antibacterial agents. These compounds exhibited high antibacterial activities, highlighting the potential of sulfonamide derivatives in addressing microbial resistance (M. E. Azab, M. Youssef, E. A. El‐Bordany, 2013).

Biocatalysis in Drug Metabolism

The application of biocatalysis to drug metabolism was demonstrated in the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis. This study showcased the potential of microbial-based systems in generating significant amounts of mammalian metabolites for structural characterization and clinical investigations, underscoring the relevance of sulfonamide derivatives in drug development and metabolic studies (M. Zmijewski et al., 2006).

Carbonic Anhydrase Inhibitory Activities

Sulfonamides have also been explored for their inhibitory effects on carbonic anhydrase isoenzymes, which are critical for various physiological processes. A study by Kucukoglu et al. (2016) synthesized polymethoxylated-pyrazoline benzene sulfonamides and evaluated their cytotoxic activities and carbonic anhydrase inhibitory effects, finding compounds with superior CA inhibitory activity compared to acetazolamide (K. Kucukoglu et al., 2016).

Eigenschaften

IUPAC Name |

N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-1-methylpyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O4S2/c1-15-9-10(7-13-15)21(17,18)14-8-11(19-5-4-16)12-3-2-6-20-12/h2-3,6-7,9,11,14,16H,4-5,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTSBARBLBCUYKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)NCC(C2=CC=CS2)OCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Methyl-1,3-thiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane](/img/structure/B3005120.png)

![N-(2,4-dimethylphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B3005122.png)

![1-(2-fluorophenyl)-N-(pentan-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B3005123.png)

![(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3005124.png)

![6-(2,3-Dimethylphenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B3005125.png)

![2-Chloro-N-[1-(2-methoxyethyl)cyclobutyl]propanamide](/img/structure/B3005132.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B3005134.png)

![Methyl 2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]propanoate](/img/structure/B3005135.png)

![3-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B3005136.png)